![molecular formula C23H18Cl2N4O4 B2459221 N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923192-66-9](/img/no-structure.png)

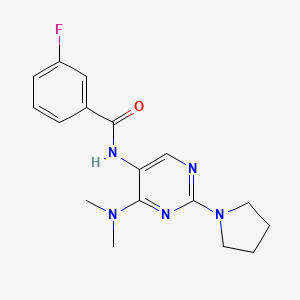

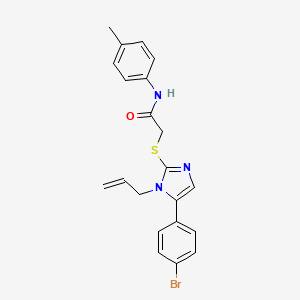

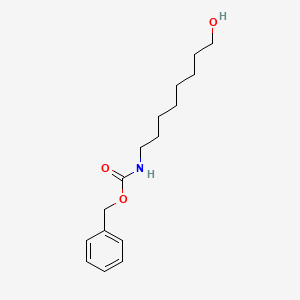

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can give insights into the compound’s stability, reactivity, and suitability for various applications .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. For instance, a study involving the design and synthesis of certain acetamide derivatives demonstrated appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Another avenue of research has explored the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These studies highlight the compounds' significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), along with their analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

HIV-1 Protease Inhibition

The introduction of pyrimidine bases as P2 ligands in HIV-1 protease inhibitors has been investigated to enhance activity against drug-resistant HIV-1 variants. Such modifications have led to compounds exhibiting remarkable enzyme inhibitory and antiviral activity, including significant potency against darunavir-resistant HIV-1 variants, underscoring the potential of pyrimidine-based compounds in HIV therapy (Zhu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dichloroaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dichloroaniline", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 3,4-dichloroaniline in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into a suitable solvent to obtain the final product as a solid.", "Step 6: Purify the final product by recrystallization or chromatography." ] } | |

Número CAS |

923192-66-9 |

Nombre del producto |

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Fórmula molecular |

C23H18Cl2N4O4 |

Peso molecular |

485.32 |

Nombre IUPAC |

N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30) |

Clave InChI |

JKFRXYMPMYBESE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

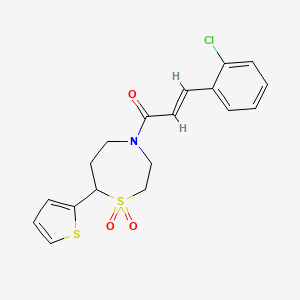

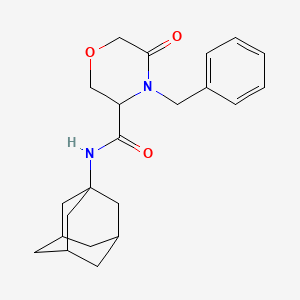

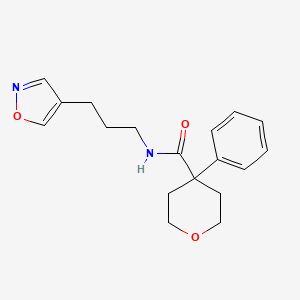

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)

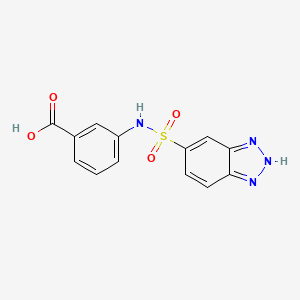

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)

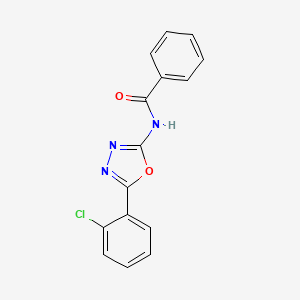

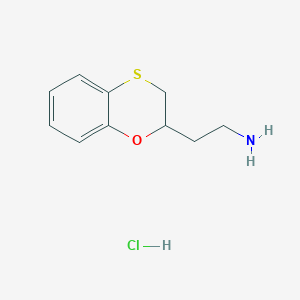

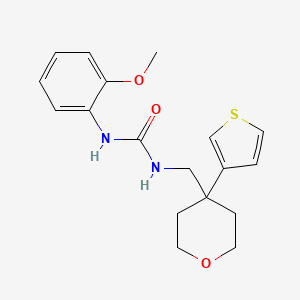

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)